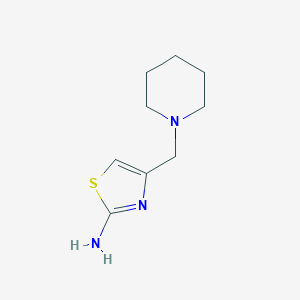

4-(Piperidin-1-ylmethyl)thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(piperidin-1-ylmethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3S/c10-9-11-8(7-13-9)6-12-4-2-1-3-5-12/h7H,1-6H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQPZGLNMNUGFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354284 | |

| Record name | 4-Piperidin-1-ylmethyl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17386-10-6 | |

| Record name | 4-(1-Piperidinylmethyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17386-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidin-1-ylmethyl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(piperidin-1-ylmethyl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Piperidin-1-ylmethyl)thiazol-2-amine: Synthesis, Characterization, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and the potential pharmacological significance of 4-(Piperidin-1-ylmethyl)thiazol-2-amine. The 2-aminothiazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The incorporation of a piperidine moiety may enhance solubility and modulate the pharmacokinetic profile of the molecule. This document outlines detailed, proposed experimental protocols for the synthesis and characterization of the title compound, based on established methodologies for analogous structures. Furthermore, it explores the predicted chemical properties and potential biological activities, supported by data from related compounds, to provide a solid foundation for future research and development endeavors.

Chemical Properties

| Property | Value | Source |

| IUPAC Name | 4-(piperidin-1-ylmethyl)-1,3-thiazol-2-amine | PubChem[3] |

| Molecular Formula | C₉H₁₅N₃S | PubChem[3] |

| Molecular Weight | 197.30 g/mol | PubChem[3] |

| Monoisotopic Mass | 197.09866 Da | PubChem[3] |

| Predicted XlogP | 1.3 | PubChem[3] |

| Predicted Mass Spectrometry | [M+H]⁺: 198.10594, [M+Na]⁺: 220.08788 | PubChem[3] |

Proposed Synthesis

The synthesis of this compound can be achieved via a multi-step process, culminating in the well-established Hantzsch thiazole synthesis.[4][5] The proposed synthetic pathway is outlined below.

Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Chloro-3-(piperidin-1-yl)propan-2-one (Intermediate I)

-

Materials:

-

1,3-Dichloroacetone

-

Piperidine

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of 1,3-dichloroacetone (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of piperidine (1.0 eq) in anhydrous acetone dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane.

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate I.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of this compound (Final Product)

-

Materials:

-

1-Chloro-3-(piperidin-1-yl)propan-2-one (Intermediate I)

-

Thiourea

-

Ethanol

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 1-Chloro-3-(piperidin-1-yl)propan-2-one (1.0 eq) in ethanol in a round-bottom flask.[6]

-

Add thiourea (1.2 eq) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.[7]

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or recrystallization from a suitable solvent such as ethanol/water.[4][6]

-

Characterization

The structural elucidation of the synthesized this compound would be confirmed using a combination of spectroscopic techniques.

Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | - Singlet for the thiazole proton (H5) around 6.5-7.0 ppm.- Broad singlet for the -NH₂ protons.- Singlet for the methylene protons (-CH₂-) connecting the piperidine and thiazole rings.- Multiplets for the piperidine ring protons. |

| ¹³C NMR | - Signal for the C2 carbon of the thiazole ring (attached to the amino group) around 165-170 ppm.- Signal for the C4 carbon of the thiazole ring.- Signal for the C5 carbon of the thiazole ring.- Signals for the methylene carbon connecting the two rings.- Signals for the carbons of the piperidine ring. |

| FTIR (cm⁻¹) | - N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹).- C-H stretching vibrations of the alkyl groups.- C=N and C=C stretching vibrations of the thiazole ring (around 1500-1650 cm⁻¹).- C-N stretching vibrations. |

| Mass Spectrometry | - A prominent molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺. |

Purification and Analysis Workflow

Caption: General workflow for the purification and characterization of 2-aminothiazole derivatives.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, known for a wide array of pharmacological activities.[8]

-

Anticancer Activity: Many 2-aminothiazole derivatives have demonstrated potent anticancer activity by inhibiting various protein kinases.[1] For instance, Dasatinib, a clinically approved anticancer agent, contains a 2-aminothiazole core.

-

Antimicrobial Activity: The 2-aminothiazole nucleus is present in several compounds with significant antibacterial and antifungal properties.[8]

-

Anti-inflammatory Activity: Derivatives of 2-aminothiazole have been reported to possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[9]

Hypothetical Signaling Pathway Inhibition

Based on the known activities of similar compounds, this compound could potentially act as an inhibitor of a protein kinase signaling pathway, a common mechanism for 2-aminothiazole-based anticancer agents.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This compound is a compound of significant interest for further investigation due to its promising chemical scaffold. This guide provides a robust framework for its synthesis, purification, and characterization based on well-established chemical principles and protocols for related structures. The predicted biological activities, rooted in the extensive pharmacology of the 2-aminothiazole class, suggest that this molecule could be a valuable candidate for screening in various therapeutic areas, particularly in oncology and infectious diseases. The detailed protocols and predictive data presented herein are intended to facilitate and encourage future research into the chemical and biological properties of this and related compounds.

References

- 1. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. web.pdx.edu [web.pdx.edu]

- 4. benchchem.com [benchchem.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. benchchem.com [benchchem.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on 4-(Piperidin-1-ylmethyl)thiazol-2-amine (CAS No. 17386-10-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Piperidin-1-ylmethyl)thiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry. The document details its chemical properties, a proposed synthesis pathway based on established methodologies, and explores its potential biological activities, with a focus on its likely role as an antimicrobial and antifungal agent. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

This compound (CAS No. 17386-10-6) is a member of the 2-aminothiazole class of compounds, which are recognized for their diverse pharmacological activities.[1] The incorporation of a piperidine moiety suggests potential modulation of pharmacokinetic properties.[2] The thiazole ring is a key structural feature in numerous FDA-approved drugs and is associated with a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[3][4][5] This whitepaper aims to consolidate the available information on this compound and provide a detailed technical resource for the scientific community.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 17386-10-6 |

| Molecular Formula | C₉H₁₅N₃S |

| Molecular Weight | 197.31 g/mol |

| IUPAC Name | This compound |

| SMILES | C1CCN(CC1)CC2=CSC(=N2)N |

| Appearance | Expected to be a solid at room temperature |

Synthesis and Experimental Protocols

The synthesis of 2-aminothiazole derivatives is commonly achieved through the Hantzsch thiazole synthesis.[3][6] This well-established method involves the reaction of an α-haloketone with a thioamide or thiourea.[6] A proposed synthetic pathway for this compound is outlined below, based on this classical reaction.

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process starting from 1,3-dichloroacetone.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Chloro-3-(piperidin-1-yl)propan-2-one (Intermediate)

-

To a solution of 1,3-dichloroacetone (1 equivalent) in a suitable solvent such as acetonitrile, add piperidine (1.1 equivalents) dropwise at 0°C.

-

The reaction mixture is then stirred at room temperature for 12-18 hours.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove any precipitate.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the α-haloketone intermediate.

Step 2: Synthesis of this compound (Hantzsch Reaction)

-

A mixture of 1-chloro-3-(piperidin-1-yl)propan-2-one (1 equivalent) and thiourea (1.2 equivalents) in ethanol is refluxed for 4-6 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in water and basified with a saturated solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by recrystallization or column chromatography to afford the final compound.

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity of this compound are not extensively available in the public domain, the structural motifs present in the molecule provide insights into its potential therapeutic applications.

Antimicrobial and Antifungal Potential

The 2-aminothiazole scaffold is a well-known pharmacophore in a variety of antimicrobial agents.[7][8] Similarly, piperidine derivatives have been investigated for their antifungal properties.[2] The combination of these two moieties in a single molecule suggests a strong potential for antimicrobial and antifungal activity.

The likely mechanism of antifungal action for this class of compounds involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[9][10] Specifically, it may target enzymes such as sterol C14-reductase and sterol C8-isomerase.[9]

Caption: Postulated mechanism of antifungal activity via inhibition of ergosterol biosynthesis.

Conclusion

This compound is a promising heterocyclic compound with significant potential for further investigation in the field of drug discovery. Its synthesis is achievable through well-established chemical reactions, and its structural features strongly suggest potential antimicrobial and antifungal activities. This technical guide provides a solid foundation for researchers to initiate further studies into the synthesis, biological evaluation, and mechanism of action of this compound and its derivatives. Further research is warranted to fully elucidate its therapeutic potential and to explore its interactions with specific biological targets and signaling pathways.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. media.neliti.com [media.neliti.com]

- 5. wjrr.org [wjrr.org]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(Piperidin-1-ylmethyl)thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-(Piperidin-1-ylmethyl)thiazol-2-amine. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Core Compound Data

This compound is a heterocyclic compound featuring a 2-aminothiazole core linked to a piperidine moiety via a methylene bridge. Its structure combines the pharmacologically significant 2-aminothiazole scaffold with the versatile piperidine ring, suggesting a potential for diverse biological activities.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅N₃S | PubChemLite[1] |

| Molecular Weight | 197.30 g/mol | Calculated |

| Monoisotopic Mass | 197.09866 Da | PubChemLite[1] |

| IUPAC Name | 4-(piperidin-1-ylmethyl)-1,3-thiazol-2-amine | PubChemLite[1] |

| Predicted XlogP | 1.3 | PubChemLite[1] |

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process, beginning with the preparation of the key intermediate, 2-amino-4-(chloromethyl)thiazole, followed by its reaction with piperidine.

Step 1: Synthesis of 2-amino-4-(chloromethyl)thiazole hydrochloride

This procedure is based on the Hantzsch thiazole synthesis.

Materials:

-

1,3-Dichloropropanone

-

Thiourea

-

Absolute Ethanol

Procedure:

-

Dissolve 1,3-dichloropropanone (1 equivalent) in absolute ethanol.

-

To this solution, add thiourea (1 equivalent).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Allow the mixture to stand at 5°C for 12 hours to facilitate crystallization.

-

Filter the resulting crystalline solid and wash with cold ethanol to yield 2-amino-4-(chloromethyl)thiazole hydrochloride.

Step 2: Synthesis of this compound

This step involves the nucleophilic substitution of the chlorine atom by piperidine.

Materials:

-

2-amino-4-(chloromethyl)thiazole hydrochloride

-

Piperidine

-

A suitable base (e.g., triethylamine or sodium carbonate)

-

A suitable solvent (e.g., ethanol or dimethylformamide)

Procedure:

-

Suspend 2-amino-4-(chloromethyl)thiazole hydrochloride (1 equivalent) in the chosen solvent.

-

Add the base (2-3 equivalents) to neutralize the hydrochloride and facilitate the reaction.

-

Add piperidine (1.1-1.5 equivalents) to the reaction mixture.

-

Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Potential Biological Activity and Signaling Pathway

Derivatives of 2-aminothiazole are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. Notably, certain N,4-diaryl-1,3-thiazole-2-amines have been identified as potent inhibitors of tubulin polymerization.[2] These compounds bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

Given the structural similarities, it is plausible that this compound could also interact with tubulin and interfere with microtubule formation.

Caption: Hypothesized mechanism of action for this compound.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and biological evaluation of this compound.

Caption: A general workflow from synthesis to biological evaluation.

References

The Enduring Scaffold: A Technical Guide to 2-Aminothiazole Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety stands as a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged structure" due to its pervasive presence in a multitude of biologically active compounds.[1][2] Its synthetic tractability and ability to engage in diverse biological interactions have cemented its role as a versatile template for the design and development of novel therapeutic agents.[3] This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 2-aminothiazole derivatives, with a focus on their applications as anticancer, antimicrobial, and anti-inflammatory agents. This document details quantitative biological data, experimental protocols for key assays, and visual representations of associated signaling pathways to serve as a valuable resource for researchers in the field.

Synthesis of the 2-Aminothiazole Core

The most classical and widely employed method for the synthesis of the 2-aminothiazole scaffold is the Hantzsch thiazole synthesis .[4][5] This method involves the condensation reaction between an α-haloketone and a thiourea derivative.[5][6]

General Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol outlines a generalized procedure for the synthesis of 2-aminothiazole derivatives.

Materials:

-

α-Haloketone (e.g., 2-bromoacetophenone)

-

Thiourea or substituted thiourea

-

Ethanol or other suitable solvent

-

Sodium bicarbonate or other base (for neutralization)

Procedure:

-

Dissolve the α-haloketone in a suitable solvent, such as ethanol.

-

Add an equimolar amount of the thiourea derivative to the solution.

-

The reaction mixture is typically stirred at room temperature or heated under reflux, with the progress monitored by thin-layer chromatography (TLC).[5]

-

Upon completion of the reaction, the solvent is often removed under reduced pressure.

-

The resulting crude product is then neutralized with an aqueous solution of a weak base, such as sodium bicarbonate, to afford the 2-aminothiazole derivative.[7]

-

The final product can be purified by recrystallization or column chromatography.[5]

A visual representation of a typical synthetic workflow is provided below.

Biological Activities and Therapeutic Potential

2-Aminothiazole derivatives exhibit a remarkable breadth of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

The 2-aminothiazole scaffold is a key component of several clinically approved anticancer drugs, including the tyrosine kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib .[4] Derivatives of this scaffold have demonstrated potent cytotoxic effects against a wide range of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[4][8]

One of the primary mechanisms through which 2-aminothiazole derivatives exert their anticancer effects is by inhibiting key signaling pathways involved in tumor growth, proliferation, and survival.[3] A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a critical mediator of angiogenesis.[3] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds can inhibit its downstream signaling cascade, leading to a reduction in tumor vascularization and growth.[3]

Many 2-aminothiazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[9] This is a crucial mechanism for eliminating malignant cells. The induction of apoptosis can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

The following table summarizes the in vitro cytotoxic activity of selected 2-aminothiazole derivatives against various cancer cell lines, as quantified by their half-maximal inhibitory concentration (IC50) values.

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) |

| Compound 20 | Human Lung Cancer (H1299) | 4.89 |

| Compound 20 | Human Glioma (SHG-44) | 4.03 |

| 2-aminobenzothiazole-TZD (Compound 20) | Liver Cancer (HepG2) | 9.99 |

| 2-aminobenzothiazole-TZD (Compound 20) | Colon Cancer (HCT-116) | 7.44 |

| 2-aminobenzothiazole-TZD (Compound 20) | Breast Cancer (MCF-7) | 8.27 |

Data compiled from multiple sources.[8][10]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

2-Aminothiazole derivative stock solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 2-aminothiazole derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to untreated control cells.

Antimicrobial Activity

2-Aminothiazole derivatives have demonstrated significant potential as antimicrobial agents, with activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][11] The versatility of the 2-aminothiazole scaffold allows for modifications that can enhance potency and selectivity against specific microbial targets.[12]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected 2-aminothiazole derivatives against various microbial strains.

| Compound/Derivative | Target Organism | MIC (µg/mL) |

| Piperazinyl derivative (121d) | Staphylococcus aureus (MRSA) | 4 |

| Piperazinyl derivative (121d) | Escherichia coli | 8 |

| Thiazolyl-thiourea (124) | Staphylococcus aureus | 4 - 16 |

| Thiazolyl-thiourea (124) | Staphylococcus epidermidis | 4 - 16 |

| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) | Mycobacterium tuberculosis | 0.008 |

| Compound 8 | Enterobacter cloacae | 0.015-0.03 |

| Compound 3 | Escherichia coli | 0.011 |

Data compiled from multiple sources.[11][12]

The broth microdilution method is a common laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

2-Aminothiazole derivative stock solution

-

96-well microtiter plates

Procedure:

-

Prepare serial two-fold dilutions of the 2-aminothiazole derivative in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no drug) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[11]

Anti-inflammatory Activity

Derivatives of 2-aminothiazole have also been investigated for their anti-inflammatory properties.[1] One mechanism of action is the inhibition of enzymes involved in the inflammatory cascade, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes.[13][14]

Studies have shown that the introduction of appropriately sized substituents at the 4- and 5-positions of the 2-aminothiazole ring can improve the inhibitory activity and selectivity for iNOS.[13] However, the introduction of bulky or hydrophilic substituents at any position of the ring has been found to decrease or abolish the inhibitory activity against NOS.[13]

The following table presents the IC50 values for the inhibition of COX-1 and COX-2 enzymes by selected 2-aminothiazole derivatives.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| Derivative Series | 1.00 - 6.34 | 0.09 - 0.71 |

Data from a study on a series of 2-aminothiazole derivatives.[14]

Conclusion

The 2-aminothiazole scaffold continues to be a fertile ground for the discovery and development of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives underscore its importance in medicinal chemistry. The information presented in this technical guide, including quantitative data, experimental protocols, and pathway diagrams, is intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this remarkable heterocyclic core. Future research will undoubtedly continue to uncover new applications and refine the pharmacological profiles of 2-aminothiazole-based compounds, paving the way for the next generation of innovative medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. benchchem.com [benchchem.com]

- 13. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05561A [pubs.rsc.org]

Synthesis of Novel 2-Aminothiazole Compounds: A Technical Guide for Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] This structural motif is a key component in numerous approved drugs and clinical candidates, demonstrating a broad spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and antioxidant activities.[1][2] Continuous innovation in the synthesis of novel 2-aminothiazole derivatives is driven by the quest for more potent and selective therapeutic agents. This technical guide provides an in-depth overview of modern synthetic routes for substituted 2-aminothiazoles, with a focus on detailed experimental protocols, quantitative data, and the underlying biological pathways these compounds modulate.

Synthetic Methodologies and Experimental Protocols

The synthesis of 2-aminothiazoles has evolved from classical methods to more efficient and environmentally friendly strategies. The Hantzsch reaction remains a fundamental and widely used method, while modern techniques like microwave-assisted synthesis offer significant advantages in terms of reaction time and yield.[3][4]

The Hantzsch Thiazole Synthesis: A Classic Approach

The Hantzsch reaction, first described in the 19th century, involves the condensation of an α-haloketone with a thiourea derivative.[1][3] While it is a robust method, it can require harsh reaction conditions.

A facile and efficient one-pot synthesis of 2-aminothiazole derivatives has been developed using copper(II) bromide for the α-bromination of aromatic methyl ketones, followed by cyclization with thiourea.[5]

Experimental Protocol: One-Pot Synthesis of 4-Aryl-2-aminothiazoles [5]

A mixture of an aromatic methyl ketone (1.0 mmol), thiourea (2.2 mmol), and copper(II) bromide (2.0 mmol) in ethanol (10 mL) is stirred and refluxed. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure. The residue is then treated with aqueous ammonia and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 2-aminothiazole derivative.

Microwave-Assisted Synthesis: A Modern and Efficient Alternative

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times from hours to minutes and often improving yields.[4][6] This method is considered a green chemistry approach due to its efficiency and reduced energy consumption.[7][8]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-4-phenylthiazole [6][7]

Substituted acetophenone (0.01 mol), thiourea (0.02 mol), and iodine (0.01 mol) are taken in a microwave-safe flask. The mixture is then subjected to microwave irradiation at 170 W for 5-15 minutes. The reaction is monitored by TLC. After completion, the reaction mixture is cooled and poured into ice water. The resulting precipitate is filtered, dried, and recrystallized from ethanol to yield the pure product.

Quantitative Data on Synthesized 2-Aminothiazole Derivatives

The efficiency of different synthetic methods and the characterization of the resulting compounds are critical for drug development. The following tables summarize quantitative data from the synthesis of various 2-aminothiazole derivatives.

| Compound | Synthetic Method | Reactants | Reaction Time | Yield (%) | Reference |

| 4-Phenylthiazol-2-amine | One-pot α-bromination/cyclization | Acetophenone, Thiourea, CuBr₂ | 4h | 87 | [5] |

| 4-(4-Methoxyphenyl)thiazol-2-amine | One-pot α-bromination/cyclization | 4-Methoxyacetophenone, Thiourea, CuBr₂ | 4h | 90 | [5] |

| 4-(4-Fluorophenyl)thiazol-2-amine | One-pot α-bromination/cyclization | 4-Fluoroacetophenone, Thiourea, CuBr₂ | 5h | 78 | [5] |

| 2-Amino-4-phenylthiazole | Microwave-assisted | Acetophenone, Thiourea, Iodine | 10-15 min | 85 | [6] |

| 2-Amino-4-(4-chlorophenyl)thiazole | Microwave-assisted | 4-Chloroacetophenone, Thiourea, Iodine | 10-15 min | 82 | [6] |

Table 1: Comparison of Synthetic Methods for 2-Aminothiazole Derivatives.

The anticancer activity of novel 2-aminothiazole compounds is a significant area of research. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxic effects of these compounds on various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| TH-39 | K562 (Leukemia) | 0.78 µM | [9] |

| Dasatinib analogue | K563 (Leukemia) | 16.3 µM | [9] |

| Compound 79a | MCF-7 (Breast Cancer) | 2.32 µg/mL (GI50) | [2] |

| Compound 79b | A549 (Lung Cancer) | 1.61 µg/mL (GI50) | [2] |

| S3c | Cisplatin-resistant ovarian cancer | 11.52 µM | [10] |

Table 2: In Vitro Cytotoxicity (IC50) of Selected 2-Aminothiazole Derivatives.

Biological Activity and Signaling Pathways

Novel 2-aminothiazole derivatives have shown significant promise as anticancer agents by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.[2][11] Dysregulation of pathways such as the PI3K/Akt/mTOR and various kinase cascades is a common feature of many cancers, making them prime targets for therapeutic intervention.[9][11]

Anticancer Mechanism of Action

The anticancer effects of many 2-aminothiazole compounds are attributed to their ability to inhibit critical protein kinases.[11] For instance, some derivatives act as potent dual inhibitors of PI3K and mTOR.[11] Inhibition of the PI3K/Akt/mTOR pathway disrupts cell growth, proliferation, and survival.[11]

Furthermore, many 2-aminothiazole derivatives induce programmed cell death, or apoptosis, in cancer cells.[2] This is often achieved through the modulation of the Bcl-2 family of proteins, leading to the activation of caspases, which are the executioners of apoptosis.[9] Some compounds have been shown to cause an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, thereby promoting cell death.[9]

Another key mechanism is the induction of cell cycle arrest.[2] By halting the cell cycle at specific checkpoints, such as G0/G1 or G2/M, these compounds prevent cancer cells from dividing and proliferating.[2][9]

PI3K/Akt/mTOR Signaling Pathway Inhibition by 2-Aminothiazole Derivatives.

Experimental Workflow for Anticancer Evaluation

A systematic approach is essential for evaluating the anticancer potential of novel 2-aminothiazole compounds. The following workflow outlines the key in vitro assays.

General Experimental Workflow for Anticancer Evaluation.

MTT Assay Protocol for Cytotoxicity Screening [2]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivative and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Conclusion

The 2-aminothiazole scaffold continues to be a highly valuable pharmacophore in the development of novel therapeutics. Modern synthetic methodologies, such as microwave-assisted synthesis, offer efficient and environmentally friendly routes to a diverse range of derivatives. The potent and varied biological activities, particularly in the realm of anticancer research, underscore the importance of continued exploration of this chemical space. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design, synthesize, and evaluate the next generation of 2-aminothiazole-based drugs.

References

- 1. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. rjpbcs.com [rjpbcs.com]

- 7. jusst.org [jusst.org]

- 8. medmedchem.com [medmedchem.com]

- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Structure-Activity Relationship of 2-Aminothiazole Analogs: An In-depth Technical Guide

The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of a wide array of biologically active compounds. Its inherent drug-like properties and synthetic accessibility have made it a cornerstone in the development of novel therapeutics targeting a diverse range of diseases. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 2-aminothiazole analogs, with a focus on their anticancer, antimicrobial, and kinase inhibitory activities. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of this versatile chemical scaffold.

Data Presentation: Quantitative Structure-Activity Relationship Data

The biological activity of 2-aminothiazole derivatives is profoundly influenced by the nature and position of substituents on the thiazole ring. The following tables summarize the in vitro anticancer, antibacterial, and antifungal activities of selected 2-aminothiazole analogs, providing a basis for comparative analysis and future drug design.

Anticancer Activity of 2-Aminothiazole Derivatives

The anticancer potential of 2-aminothiazole analogs has been extensively investigated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting cancer cell growth.

| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Dasatinib | H | N-(2-chloro-6-methylphenyl)carboxamide | 6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl | Various Leukemia Lines | <0.001-0.005 | [1][2] |

| 1a | H | Phenyl | H | MCF-7 (Breast) | >100 | [3] |

| 1c | H | 4-Chlorophenyl | H | MCF-7 (Breast) | 15-30 | [3] |

| 2d | H | 3-Chlorobenzoyl | 4-pyridyl | HT29 (Colon) | 2.01 | [3] |

| 4e | H | Cyclohexylmethylamide | 5-benzyl | DU-145 (Prostate) | 0.015 | [4] |

| 4f | H | Cyclohexylethylamide | 5-benzyl | DU-145 (Prostate) | 0.015 | [4] |

| A | H | 4-methyl-N-methylbenzamide | 5-bromo | Various | - | [2] |

| B | 4-methyl | 4-morpholinophenylamino | 5-(pyrimidin-4-yl) | Various | - | [2] |

SAR Summary for Anticancer Activity:

-

Substitution at the 2-amino group: Acylation of the 2-amino group with substituted benzoyl moieties, such as a 3-chlorobenzoyl group, can significantly enhance anticancer potency. Aromatic substitutions generally appear to confer greater activity than aliphatic ones.

-

Substitution on the thiazole ring: The introduction of specific aryl groups at the 4-position of the thiazole ring can confer significant cytotoxic activity. Conformational rigidity, such as that imposed by a constrained cyclic structure, can also be beneficial.

-

Substitution on aryl moieties: Halogen substitutions, particularly chloro and fluoro groups, on phenyl rings attached to the 2-aminothiazole core often lead to increased cytotoxic activity.

Antimicrobial Activity of 2-Aminothiazole Derivatives

2-Aminothiazole derivatives have also demonstrated significant potential as antimicrobial agents. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Antibacterial Activity:

| Compound ID | R1 | R2 | Target Organism | MIC (µg/mL) | Reference |

| 121d | Piperazinyl | - | Staphylococcus aureus (MRSA) | 4 | [5] |

| 121d | Piperazinyl | - | Escherichia coli | 8 | [5] |

| 124 | Thiazolyl-thiourea | - | Staphylococcus aureus | 4 - 16 | [5] |

| 124 | Thiazolyl-thiourea | - | Staphylococcus epidermidis | 4 - 16 | [5] |

| 55 | N-(3-Chlorobenzoyl) | 4-(2-pyridinyl) | Mycobacterium tuberculosis | 0.008 | [6] |

| 13 | - | 4-chloro | Mycobacterium tuberculosis (LepB-UE) | 7.9 | [7] |

Antifungal Activity:

| Compound ID | R1 | R2 | Target Organism | MIC₅₀ (µM) | Reference |

| 4e | Cyclohexylmethylamide | 5-benzyl | Histoplasma capsulatum | 0.7 | [4] |

| 4f | Cyclohexylethylamide | 5-benzyl | Histoplasma capsulatum | 0.7 | [4] |

| 9b | Isopropylamide | 5-(naphth-1-ylmethyl) | Histoplasma capsulatum | 1.5 | [4] |

| 10a | Isopropylamide | 5-(naphth-2-ylmethyl) | Histoplasma capsulatum | 4.5 | [4] |

| 4a8 | Benzamide | 4,5-diaryl | Candida albicans | - | [8] |

| 5a8 | Demethylated 4a8 | 4,5-diaryl | Candida albicans | comparable to fluconazole | [8] |

SAR Summary for Antimicrobial Activity:

-

Substituents on the 2-amino group: The incorporation of piperazinyl and thiazolyl-thiourea moieties at the 2-position has been shown to be effective against both Gram-positive and Gram-negative bacteria.

-

Substituents on the thiazole ring: The presence of a pyridinyl group at the 4-position, combined with a substituted benzoyl group at the 2-amino position, leads to potent anti-mycobacterial activity. For antifungal activity, bulky lipophilic groups at the 5-position, such as benzyl and naphthylmethyl, coupled with specific amide functionalities at the 2-position, are favorable.

-

Isosteric Replacement: Isosteric replacement of the thiazole sulfur with oxygen to form a 2-aminooxazole can modulate physicochemical properties and, in some cases, improve antimicrobial activity.[9]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of 2-aminothiazole analogs are crucial for the reproducibility and advancement of research in this field.

Synthesis: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole scaffold.

Reaction: An α-haloketone is reacted with a thioamide (e.g., thiourea) to yield a 2-aminothiazole derivative.

Materials:

-

α-Haloketone (e.g., 2-bromoacetophenone)

-

Thiourea

-

Ethanol (solvent)

-

Sodium carbonate solution (for neutralization)

Procedure:

-

In a round-bottom flask, dissolve the α-haloketone and thiourea in ethanol.

-

The mixture is stirred and heated to reflux for a specified period (typically 1-4 hours), while monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The cooled mixture is then poured into a solution of sodium carbonate to neutralize the hydrohalic acid formed during the reaction and to precipitate the product.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Biological Evaluation: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

2-Aminothiazole test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole test compounds and a positive control (a known anticancer drug). Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize MTT into formazan crystals.

-

Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Biological Evaluation: In Vitro Kinase Inhibition Assay (Non-Radioactive)

Many 2-aminothiazole analogs function as kinase inhibitors. Non-radioactive kinase assays are widely used for screening and characterizing these inhibitors.

Principle: This protocol describes a generic luminescence-based kinase assay that measures the amount of ADP produced in a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light. The luminescent signal is proportional to the kinase activity.

Materials:

-

Purified kinase of interest (e.g., Src, Abl, Aurora kinase)

-

Kinase-specific substrate (peptide or protein)

-

2-Aminothiazole test compounds

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

-

ATP

-

ADP-Glo™ Kinase Assay kit (or similar)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the 2-aminothiazole test compounds in the kinase assay buffer.

-

Kinase Reaction Setup: In the wells of the assay plate, add the test compound or vehicle control, the kinase, and the substrate.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to allow the kinase reaction to proceed.

-

ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay kit. This typically involves adding an ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Luminescence Reading: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the study of 2-aminothiazole analogs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Aminothiazole Scaffold: A Privileged Core for Kinase Inhibitor Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds. Its unique electronic properties and versatile synthetic accessibility have made it a favored template in the design of targeted therapeutics, particularly in the realm of oncology. This technical guide provides a comprehensive review of 2-aminothiazole-based kinase inhibitors, focusing on their quantitative biological data, the experimental protocols used for their characterization, and the key signaling pathways they modulate.

Data Presentation: A Comparative Analysis of 2-Aminothiazole Kinase Inhibitors

The potency and selectivity of 2-aminothiazole derivatives have been extensively documented. The following tables summarize the in vitro activity of representative compounds against key kinase targets implicated in cancer and other diseases.

Table 1: 2-Aminothiazole-Based Cyclin-Dependent Kinase (CDK) Inhibitors

| Compound/Reference | CDK Target | IC50 (nM) | Cell Line (where applicable) | Cellular Potency (IC50/EC50, nM) |

| SNS-032 (BMS-387032) | CDK2/cyclin E | 48 | A2780 | 95 |

| Compound from[1] | CDK2/cyclin A | 0.9 - 1.5 | - | - |

| Compound 51 from[1] | CDK1/cyclin B | 4.0 | 13 different cancer cell lines | 270 - 6900 |

| Compound 51 from[1] | CDK5/p25 | 1.8 | - | - |

| Compound 51 from[1] | CDK9/cyclin T1 | 13 | - | - |

Table 2: 2-Aminothiazole-Based Aurora Kinase Inhibitors

| Compound/Reference | Aurora Kinase Target | IC50 (nM) | Cell Line (where applicable) | Cellular Potency (IC50/EC50, nM) |

| Compound from[2] | Aurora A | 1 | HCT116 | 2 |

| Alisertib (MLN8237) | Aurora A | 1.2 | Various | - |

| Alisertib (MLN8237) | Aurora B | 396.5 | - | - |

| Danusertib (PHA-739358) | Aurora A | 13 | - | - |

| Danusertib (PHA-739358) | Aurora B | 79 | - | - |

| AMG 900 | Aurora A | 5 | Various | Potent antiproliferative activity |

| AMG 900 | Aurora B | 4 | - | - |

| AMG 900 | Aurora C | 1 | - | - |

Table 3: 2-Aminothiazole-Based VEGFR-2 Inhibitors

| Compound/Reference | Kinase Target | IC50 (nM) | Cell Line (where applicable) | Cellular Potency (IC50, µM) |

| Compound 4a from[3] | VEGFR-2 | 91 | HCT-116, HEPG-2, MCF-7 | 5.61, 7.92, 3.84 |

| Compound 22 from[4] | VEGFR-2 | 79 | HepG2, MCF-7 | 2.04, 1.21 |

| Compound 2o from[5] | VEGFR-2 | 310 | K562, SiHa, B16 | 1.22 (SiHa) |

| Compound 2l from[5] | VEGFR-2 | 420 | K562, SiHa, B16 | 1.39 (B16) |

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these inhibitors requires a clear visualization of the cellular pathways they target and the experimental procedures used to evaluate them.

Experimental Protocols

The following section provides detailed methodologies for key experiments cited in the characterization of 2-aminothiazole kinase inhibitors.

Hantzsch Thiazole Synthesis (General Protocol)

This classical method is widely employed for the synthesis of the 2-aminothiazole core.

-

Reactants:

-

α-Haloketone (e.g., 2-bromoacetophenone) (1.0 eq)

-

Thiourea or substituted thiourea (1.0-1.5 eq)

-

Solvent (e.g., ethanol, methanol)

-

-

Procedure:

-

Dissolve the thiourea derivative in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Add the α-haloketone to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing a dilute solution of sodium carbonate or sodium bicarbonate to neutralize the hydrohalic acid formed and precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiazole derivative.

-

In Vitro Biochemical Kinase Assay (ATP Competition)

This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.

-

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (radiolabeled [γ-³³P]ATP or for non-radioactive assays, unlabeled ATP)

-

Kinase assay buffer (typically containing Tris-HCl, MgCl₂, DTT)

-

Test compound (2-aminothiazole derivative) dissolved in DMSO

-

96-well plates

-

(For radioactive assay) Phosphocellulose filter paper, scintillation counter

-

(For non-radioactive assays, e.g., ADP-Glo™) Detection reagents, luminometer

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the kinase assay buffer.

-

In a 96-well plate, add the kinase and the test compound at various concentrations.

-

Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction (e.g., by adding a stop solution like EDTA or by spotting onto the filter paper).

-

For radioactive assay: Wash the filter paper to remove unreacted [γ-³³P]ATP. Quantify the incorporated radioactivity on the substrate using a scintillation counter.

-

For non-radioactive assays: Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (2-aminothiazole derivative) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO-treated cells).

-

Incubate the cells for a specified duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Determine the IC50 or EC50 value by plotting the percent viability against the logarithm of the compound concentration.

-

Western Blotting for Phosphoprotein Detection

This technique is used to detect changes in the phosphorylation state of specific proteins within a signaling pathway after treatment with a kinase inhibitor.

-

Materials:

-

Cancer cell line of interest

-

Test compound (2-aminothiazole derivative)

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (phospho-specific and total protein antibodies)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Procedure:

-

Treat the cells with the test compound at the desired concentration and for the specified time.

-

Lyse the cells with lysis buffer on ice.

-

Quantify the protein concentration in the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-CDK substrate) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

(Optional but recommended) Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.

-

This guide provides a foundational understanding of the 2-aminothiazole scaffold in kinase inhibitor design. The presented data, visualizations, and protocols are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel targeted therapies.

References

- 1. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Purification of 2-Aminothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and comparative data for the purification of 2-aminothiazole derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery. The following protocols for recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC) are designed to guide researchers in obtaining high-purity compounds for further biological evaluation and development.

Introduction

2-Aminothiazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2] Several clinically approved drugs, such as the kinase inhibitors Dasatinib and Alpelisib, feature the 2-aminothiazole core, highlighting its importance in modern drug design.[3] The synthesis of these derivatives often results in crude products containing unreacted starting materials, byproducts, and other impurities. Therefore, robust purification techniques are critical to isolate the desired compound with high purity, which is a prerequisite for accurate biological and pharmacological assessment. This document outlines common and effective purification strategies for 2-aminothiazole derivatives.

Purification Techniques

The choice of purification method largely depends on the physicochemical properties of the 2-aminothiazole derivative (e.g., polarity, solubility, stability) and the nature of the impurities. The most frequently employed techniques are recrystallization, column chromatography, and preparative HPLC.

Recrystallization

Recrystallization is a cost-effective and straightforward method for purifying solid compounds. The principle lies in the differential solubility of the target compound and impurities in a chosen solvent or solvent system at different temperatures.

Experimental Protocol: Recrystallization of a 2-Aminothiazole Derivative

-

Solvent Selection: Screen various solvents to identify one in which the crude product has high solubility at elevated temperatures and low solubility at room or lower temperatures. Common solvents for 2-aminothiazole derivatives include ethanol, methanol, and benzene.[4][5]

-

Dissolution: In a flask, dissolve the crude 2-aminothiazole derivative in a minimal amount of the selected hot solvent to create a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Quantitative Data: Recrystallization

| Compound Class | Recrystallization Solvent | Yield (%) | Purity (%) | Reference |

| 2-Amino-4-(2'-bromophenyl)-thiazole | Hot Ethanol | 85 | >98 (based on m.p.) | [5] |

| 2-Aminothiazole | Benzene | - | 99.9 | [4] |

Column Chromatography

Column chromatography is a versatile and widely used technique for the purification of a broad range of organic compounds, including 2-aminothiazole derivatives.[6] It separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.

Experimental Protocol: Purification by Column Chromatography

-

Stationary Phase and Slurry Preparation: Prepare a slurry of silica gel (typically 60-120 or 70-230 mesh) in a non-polar solvent (e.g., hexane).[6]

-

Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring a uniform and air-free packed bed.[6]

-

Sample Loading: Dissolve the crude 2-aminothiazole derivative in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried sample onto the top of the column.[6]

-

Elution: Begin elution with a mobile phase of low polarity (e.g., petroleum ether/ethyl acetate mixture). The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.[6] The progress of the separation is monitored by Thin Layer Chromatography (TLC).[7]

-

Fraction Collection: Collect the eluent in fractions.

-

Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure compound. Pool the pure fractions.

-

Solvent Evaporation: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified 2-aminothiazole derivative.

Quantitative Data: Column Chromatography

| Compound Class | Stationary Phase | Mobile Phase | Yield (%) | Purity (%) | Reference |

| 2-Aminothiazole Sulfonamide Derivatives | Silica Gel 60 (70-230 mesh) | Dichloromethane | 34-55 | >95 (based on NMR) | [8] |

| 4-Phenyl-thiazol-2-(2-chloro)-acetamide Derivative | Silica Gel | Ethyl acetate: Petroleum ether (1:4) | 35.7 | >98 (based on m.p.) | |

| 2-Aminothiazole Derivative | Silica Gel | Ethyl acetate: Petroleum ether/Triethylamine (1:8/1‰) | 56.0 | >98 (based on m.p.) | [9] |

| 2-Aminothiazole Derivative | Silica Gel | Ethyl acetate: Petroleum ether: Triethylamine (8:1:1‰) | 50.0 | >98 (based on m.p.) | [9] |

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a high-resolution purification technique used to isolate pure compounds from complex mixtures.[10] It is particularly useful for purifying challenging separations or for obtaining highly pure compounds for biological testing. Reversed-phase HPLC, with a non-polar stationary phase (e.g., C18) and a polar mobile phase, is commonly employed for 2-aminothiazole derivatives.[6]

Experimental Protocol: Purification by Preparative HPLC

-

Method Development: Develop a suitable separation method on an analytical HPLC system to determine the optimal stationary phase, mobile phase composition, and gradient.

-

Sample Preparation: Dissolve the crude or partially purified 2-aminothiazole derivative in the mobile phase or a compatible solvent. Filter the sample to remove any particulate matter.

-

Injection and Separation: Inject the sample onto the preparative HPLC column and begin the separation using the optimized method.

-

Fraction Collection: Collect fractions corresponding to the peak of the target compound.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

-

Solvent Removal: Lyophilize or evaporate the solvent from the pure fractions to obtain the final product.

Quantitative Data: Preparative HPLC

| Compound Class | Column Type | Mobile Phase | Yield (%) | Purity (%) | Reference |

| Taxanes (as an example of natural product purification) | Not Specified | Acetonitrile/Water | - | 95.33 - 99.15 | [11] |

| Antimicrobial Peptide | Reversed-phase C18 | Acetonitrile/Water with TFA | 87.5 - 90.4 | >99 | [12] |

| QS-21 (Saponin) | Polar Reversed-phase and HILIC | Acetonitrile/Water with Ammonium Acetate | ~0.5 (initial) | >97 | [13] |

Visualized Workflows and Pathways

General Purification Workflow

The following diagram illustrates a typical workflow for the purification of a synthesized 2-aminothiazole derivative.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. excli.de [excli.de]

- 9. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography [mdpi.com]

- 12. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant QS-21 with High Purity and Yield - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Characterization of 4-(Piperidin-1-ylmethyl)thiazol-2-amine

Introduction

4-(Piperidin-1-ylmethyl)thiazol-2-amine is a heterocyclic compound featuring a 2-aminothiazole core linked to a piperidine ring via a methylene bridge. Its structural elucidation and purity assessment are critical for its application in research and development. These application notes provide detailed protocols for the analytical characterization of this compound using a suite of standard techniques: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The methodologies are based on established principles for the analysis of related heterocyclic and piperidine-containing compounds.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique used to determine the molecular weight of a compound, which serves as a primary confirmation of its identity. Electrospray Ionization (ESI) is a suitable soft ionization method for this molecule.

Data Presentation: Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound (Molecular Formula: C₉H₁₅N₃S; Monoisotopic Mass: 197.0987 Da)[1].

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 198.1059 |

| [M+Na]⁺ | 220.0879 |

| [M+K]⁺ | 236.0618 |

| [M+NH₄]⁺ | 215.1325 |

| [M-H]⁻ | 196.0914 |

Experimental Protocol: ESI-MS Analysis

This protocol outlines the direct infusion analysis for rapid molecular weight confirmation.

-

Sample Preparation:

-

Accurately weigh and dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile/water, to a final concentration of approximately 10-50 µg/mL[2].

-

Vortex the solution to ensure complete dissolution.

-

-

Instrumentation:

-

Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source[2]. The instrument can be a standalone system (e.g., a single quadrupole) or a more complex setup like a Time-of-Flight (TOF) or Orbitrap analyzer.

-

-

Analysis:

-

Set the ESI source to positive ion mode to detect protonated adducts like [M+H]⁺. A corresponding analysis in negative ion mode can be performed to detect [M-H]⁻.

-

Infuse the sample solution directly into the ESI source at a constant flow rate, typically between 5-20 µL/min[2].

-

Acquire the mass spectrum over a relevant mass range (e.g., m/z 100-500).

-

-

Data Interpretation:

-